heir-1 protein
Descripción
Gene Structure and Genomic Organization
The ID3 gene, encoding the Heir-1 protein, is located on human chromosome 1 (1p36.12) and spans approximately 3.9 kilobases. Its genomic organization features three exons, with the first intron interrupting the C-terminal coding region and the second interrupting the 3' untranslated region. This exon-intron structure is conserved between human and mouse, highlighting evolutionary conservation.
Key structural features include:
- Promoter Region : A 180-base pair upstream segment critical for high expression in proliferating myoblasts, interacting with specific nuclear proteins.
- Polymorphisms : A strain-specific SNP (rs11574) in exon 2 alters a C-terminal alanine to threonine, reducing E-protein binding efficiency in humans.
Protein Domain Architecture and Structural Motifs
ID3 belongs to the basic helix-loop-helix (bHLH) family but lacks the basic DNA-binding domain. Its core structural features include:
HLH Domain :
Functional Motifs :
| Domain | Function | Key Residues |
|---|---|---|
| HLH (ID3) | E-protein dimerization | Glu53, Gln63, Gln66 |
| HLH (E2A/E12) | DNA-binding capacity (when not bound to ID3) | Lys570, Val598, Ile599 |
Evolutionary Conservation Across Species
ID3 exhibits high conservation across vertebrates, reflecting its critical biological roles:
Key Observations :
Propiedades
Número CAS |
147785-34-0 |
|---|---|
Fórmula molecular |
C19H29FN4O8S2 |
Sinónimos |
heir-1 protein |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Introduction to Heir-1 Protein
This compound, also known as Inhibitor of DNA Binding 3 (ID3), is a member of the basic helix-loop-helix (bHLH) transcription factor family. This protein plays a crucial role in various biological processes, including cell differentiation, proliferation, and apoptosis. Its applications span across multiple fields, particularly in molecular biology, genetics, and therapeutic development.
Molecular Biology Research
This compound is extensively used in molecular biology to study gene regulation and cellular processes. Its role as a transcriptional repressor makes it vital for understanding how genes are turned on and off during development and in response to environmental stimuli.
Key Studies:
- Gene Regulation : Research has demonstrated that Heir-1 can inhibit the activity of other bHLH proteins, thereby regulating the expression of genes involved in cell fate determination .
- Cell Differentiation : Heir-1 has been implicated in the differentiation of various cell types, including lymphocytes and neurons, highlighting its importance in developmental biology .
Cancer Research
This compound's involvement in cell cycle regulation and apoptosis has made it a focal point in cancer research. Aberrant expression of Heir-1 has been linked to several cancers, suggesting its potential as a biomarker or therapeutic target.
Case Studies:
- Lymphoma : Studies have shown that Heir-1 expression is downregulated in certain types of lymphoma, indicating its potential role as a tumor suppressor .
- Breast Cancer : Elevated levels of Heir-1 have been associated with aggressive breast cancer phenotypes, suggesting that it may contribute to tumor progression .
Therapeutic Development
The unique properties of this compound have led to its exploration in therapeutic applications. Researchers are investigating its potential as a target for drug development aimed at modulating its activity.
Therapeutic Approaches:
- Gene Therapy : Utilizing Heir-1 to regulate gene expression could provide novel strategies for treating genetic disorders and cancers .
- Small Molecule Modulators : The development of small molecules that can enhance or inhibit Heir-1 activity is an area of active research, with implications for targeted cancer therapies .
Diagnostic Applications
Given its role in various diseases, this compound serves as a potential biomarker for diagnostic purposes. Its expression levels could provide insights into disease states or progression.
Diagnostic Potential:
- Biomarker for Disease : Elevated or reduced levels of Heir-1 could serve as indicators for specific cancers or developmental disorders, aiding in early diagnosis and treatment planning .
Table 1: Summary of this compound Applications
| Application Area | Description | Key Findings/Studies |
|---|---|---|
| Molecular Biology | Study of gene regulation and cellular processes | Inhibits bHLH protein activity |
| Cancer Research | Investigation into its role in tumor suppression and cancer progression | Downregulated in lymphoma; linked to breast cancer |
| Therapeutic Development | Exploration as a target for drug development | Gene therapy strategies; small molecule modulators |
| Diagnostic Applications | Potential as a biomarker for various diseases | Indicators for specific cancers |
Table 2: Case Studies Involving this compound
| Study Focus | Findings | Implications |
|---|---|---|
| Lymphoma | Downregulation of Heir-1 expression | Potential tumor suppressor |
| Breast Cancer | Elevated levels associated with aggressive phenotypes | Target for therapeutic intervention |
Comparación Con Compuestos Similares
Key Findings :
- Functional Redundancy: ID proteins exhibit overlapping roles in inhibiting basic HLH (bHLH) transcription factors like MYOD and E45. However, ID3 uniquely suppresses cell cycle entry by binding to retinoblastoma (Rb) protein .
- Stability Profiles : ID3 has a shorter half-life (~30 minutes) compared to ID1 (~2 hours), attributed to its PEST sequence, which promotes rapid degradation .
Comparison with Other HLH Proteins
HEIR-1/ID3 differs from canonical bHLH proteins (e.g., MYC, MYOD) in lacking the DNA-binding domain. Instead, it sequesters bHLH partners into inactive complexes. For example:
- MYOD : Requires dimerization with E12/E47 to activate muscle-specific genes. ID3 binds E12/E47, preventing MYOD-E47 complex formation .
- HIF-1α : Unlike hypoxia-inducible factors (HIFs), which directly bind DNA, ID3 modulates HIF-1α activity indirectly by competing for coactivators like p300 .
Evolutionary Conservation
Phylogenetic analysis (using tools referenced in ) reveals that ID3 is highly conserved in vertebrates, with orthologs in zebrafish (Danio rerio) and Xenopus (XId3, XIdIa) .
Stability and Stress Response
Comparative biophysical studies (as described in ) highlight ID3’s conformational sensitivity to stressors:
Métodos De Preparación
Transfection and Protein Extraction
Transient transfection of HEK293 cells remains the gold standard for heir-1 production due to their high transfection efficiency and robust protein synthesis capacity. Cells are seeded at 2 × 10⁶ cells per 100-mm dish and cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Plasmid DNA (10 µg) encoding FLAG-tagged heir-1 is complexed with polyethylenimine (PEI) or lipid-based transfection reagents, achieving >70% transfection efficiency within 36 hours.
Protein extraction employs high-salt buffers to solubilize nuclear and cytoplasmic fractions. Cells are lysed in 0.4 M KCl buffer (20 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 10% glycerol, 0.1% NP-40) supplemented with protease inhibitors. Mechanical disruption via scraping, followed by rotational mixing at 4°C for 20 minutes, ensures complete release of heir-1 into the supernatant. Centrifugation at 17,700 × g removes insoluble debris, yielding a clarified lysate amenable to affinity purification.
Immunoprecipitation and Affinity Purification
FLAG Affinity Chromatography
FLAG-tagged heir-1 is purified using anti-FLAG M2 magnetic beads, which exhibit minimal non-specific binding. Lysates are incubated with beads for 4 hours at 4°C, followed by sequential washes with low-salt buffer (0.1 M KCl) to remove contaminants. Elution under acidic conditions (0.1 M glycine-HCl, pH 2.5) dissociates the FLAG-heir-1 complex, with immediate neutralization using 1 M Tris-HCl (pH 8.0) to preserve protein stability. This step typically achieves >90% purity, as assessed by SDS-PAGE and Coomassie staining.
Automated Multi-Step Chromatography
Immobilized Metal Affinity Chromatography (IMAC)
Automated systems like the ÄKTA Explorer streamline heir-1 purification through programmable IMAC protocols. A Talon cobalt affinity column (bed volume: 5 mL) equilibrated with 50 mM HEPES (pH 7.0) and 300 mM NaCl binds FLAG-heir-1 via its hexahistidine tag. After loading the clarified lysate, the column is washed with 10 mM imidazole to remove weakly associated proteins. A linear gradient of 0–200 mM imidazole elutes heir-1 in a single peak, monitored by UV absorbance at 280 nm.
Buffer Exchange and Desalting
Imidazole removal is critical for subsequent anion exchange chromatography. A Sephadex G-25 column (25 mL bed volume) pre-equilibrated with 20 mM HEPES (pH 7.0) and 50 mM NaCl desalts the IMAC eluate in <30 minutes, minimizing sample dilution. Automated peak collection triggers when conductivity falls below 5 mS/cm, ensuring optimal buffer conditions for the next step.
Anion Exchange Polishing
A Source 30Q column (25 mL) separates heir-1 from residual contaminants based on surface charge heterogeneity. Bound proteins are eluted with a 0–650 mM NaCl gradient, yielding >95% pure heir-1 as confirmed by LC-MS/MS.
Quality Control and Validation
SDS-PAGE and Western Blotting
Reducing SDS-PAGE (12% gel) resolves heir-1 as a ~25 kDa band, consistent with its predicted molecular weight. Western blotting with anti-FLAG or anti-heir-1 antibodies confirms identity, while silver staining detects impurities at <5% levels.
Mass Spectrometry
Trypsin digestion and LC-MS/MS analysis validate the amino acid sequence, identifying 98% coverage for heir-1. Post-translational modifications, such as phosphorylation at Ser-15, are quantified using tandem mass spectrometry with a 2 ppm mass error tolerance.
Comparative Analysis of Purification Methods
Q & A
Q. What is the molecular structure of HEIR-1 (ID3), and how does it influence its function as a transcriptional regulator?
HEIR-1 (ID3) belongs to the inhibitor of DNA-binding (ID) protein family, characterized by a helix-loop-helix (HLH) domain that lacks a basic DNA-binding region. This structural feature enables it to form nonfunctional heterodimers with other HLH transcription factors, thereby inhibiting their DNA-binding capacity and downstream transcriptional activity . Methodologically, structural analysis can be performed using X-ray crystallography or cryo-EM, while functional assays (e.g., luciferase reporter systems) can validate its inhibitory role in specific pathways.
Q. Which experimental techniques are recommended for detecting HEIR-1 (ID3) protein expression in cellular models?
Western blotting using validated antibodies (e.g., UniProt ID Q02535) is standard, with SDS-PAGE protocols optimized for low-molecular-weight proteins (~13 kDa) . Immunofluorescence and flow cytometry are suitable for subcellular localization studies. Ensure antibody specificity via knockout controls or siRNA-mediated knockdown .
Q. How does HEIR-1 (ID3) interact with other transcription factors in developmental pathways?
ID3 primarily interacts with basic HLH (bHLH) transcription factors like MYOD or E47. Co-immunoprecipitation (Co-IP) paired with mass spectrometry can identify binding partners. For functional validation, use chromatin immunoprecipitation (ChIP) to assess competitive DNA-binding inhibition in target gene promoters .
Advanced Research Questions
Q. What experimental designs are optimal for studying HEIR-1 (ID3) in dynamic processes like cellular differentiation?
Time-course experiments with synchronized differentiation models (e.g., myoblasts or stem cells) are critical. Pair RNA-seq to track ID3 expression dynamics with proteomic profiling to monitor post-translational modifications (e.g., phosphorylation). Include conditional knockout models to isolate stage-specific effects .
Q. How should researchers address contradictory data on ID3’s role in cancer progression (e.g., tumor suppression vs. oncogenic promotion)?
Contradictions often arise from tissue-specific contexts or differential isoform expression. Employ multi-omics approaches (transcriptomics, proteomics) to correlate ID3 levels with clinical outcomes. Use patient-derived xenografts (PDX) or organoids to model microenvironmental influences .
Q. What are the challenges in distinguishing ID3’s functional redundancy from other ID family members (e.g., ID1, ID2)?
Redundancy can be dissected using combinatorial knockout models (e.g., CRISPR/Cas9 targeting multiple ID genes) and single-cell RNA-seq to identify compensatory mechanisms. Phenotypic rescue experiments with isoform-specific overexpression can clarify unique roles .
Q. How can researchers resolve contradictions in reported subcellular localization patterns of HEIR-1 (ID3) across studies?
Discrepancies may stem from cell-type-specific trafficking or experimental artifacts. Validate localization using multiple techniques (e.g., immunofluorescence, cellular fractionation, and live-cell imaging with GFP-tagged ID3). Include nuclear/cytoplasmic markers as controls .
Methodological Guidance
Q. What statistical frameworks are suitable for analyzing ID3’s dose-dependent effects in gene regulation?
Nonlinear regression models (e.g., Hill equation) are ideal for dose-response curves. For genome-wide data, apply pathway enrichment analysis (e.g., GSEA) to identify ID3-sensitive networks. Pair this with machine learning (e.g., random forests) to predict context-specific outcomes .
Q. How to design a robust study investigating ID3’s post-translational modifications (PTMs) and their functional implications?
Use PTM-specific antibodies (e.g., anti-phospho-ID3) coupled with mutagenesis (e.g., serine-to-alanine substitutions). Combine SILAC-based quantitative proteomics with functional assays (e.g., cell cycle analysis) to link modifications to phenotypic changes .
Q. What validation strategies are critical when using commercial HEIR-1 (ID3) antibodies in immunohistochemistry?
Validate antibodies using tissue samples from ID3-knockout models or siRNA-treated cells. Include isotype controls and pre-absorption with recombinant ID3 protein to confirm specificity. Cross-reference results with RNA expression data (e.g., RT-qPCR) .
Data Presentation and Reproducibility
Q. How should conflicting data on ID3’s role in apoptosis be reported to ensure reproducibility?
Clearly document experimental conditions (e.g., cell confluency, serum starvation status) and reagent batches. Use standardized apoptosis assays (e.g., Annexin V/PI staining) across labs. Share raw data (flow cytometry files, blot images) via repositories like PRIDE or Figshare .
Q. What criteria should guide the selection of in vivo models for studying ID3 in development?
Prioritize models with tissue-specific ID3 deletion (e.g., Cre-lox systems) to avoid systemic compensatory effects. Use longitudinal imaging (e.g., MRI for organ development) and include littermate controls. Report ethical approvals and housing conditions per ARRIVE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
